molecular formula C8H10BrCl2N B13457756 [(2-Bromo-6-chlorophenyl)methyl](methyl)amine hydrochloride

[(2-Bromo-6-chlorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13457756
M. Wt: 270.98 g/mol
InChI Key: VUVSOVPZPOBUJO-UHFFFAOYSA-N
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Description

(2-Bromo-6-chlorophenyl)methylamine hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methylamine group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Properties

Molecular Formula

C8H10BrCl2N

Molecular Weight

270.98 g/mol

IUPAC Name

1-(2-bromo-6-chlorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9BrClN.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H

InChI Key

VUVSOVPZPOBUJO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC=C1Br)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-chlorophenyl)methylamine hydrochloride typically involves the following steps:

    Bromination and Chlorination: The starting material, usually a phenyl derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 6 positions, respectively.

    Methylation: The intermediate compound is then subjected to methylation using methylamine under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (2-Bromo-6-chlorophenyl)methylamine hydrochloride may involve large-scale bromination and chlorination processes, followed by methylation using automated reactors. The hydrochloride salt is then crystallized and purified to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-chlorophenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-6-chlorophenyl)methylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in various coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Bromo-6-chlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various biomolecules. The methylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

(2-Bromo-6-chlorophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:

    [(2-Bromo-6-chlorophenyl)methanol]: This compound has a hydroxyl group instead of a methylamine group, leading to different reactivity and applications.

    [(2-Bromo-6-chlorophenyl)ethyl]amine: The presence of an ethyl group instead of a methyl group can affect the compound’s properties and uses.

    [(2-Bromo-6-chlorophenyl)methyl]amine: The absence of the hydrochloride salt form can influence its solubility and stability.

Each of these compounds has unique properties and applications, making (2-Bromo-6-chlorophenyl)methylamine hydrochloride distinct in its own right.

Biological Activity

(2-Bromo-6-chlorophenyl)methylamine hydrochloride is an organic compound that has garnered attention for its potential biological activities. The presence of bromine and chlorine substituents on the phenyl ring, along with the methylamine group, suggests that this compound may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C8H10BrClN·HCl
  • Molecular Weight : Approximately 234.52 g/mol
  • Solubility : Enhanced solubility in water due to its hydrochloride form.

The structural features of (2-Bromo-6-chlorophenyl)methylamine hydrochloride are significant as they influence its reactivity and interactions with biological systems. The halogen substituents can enhance binding affinity to enzymes and receptors, while the amine group can participate in hydrogen bonding and electrostatic interactions.

The mechanism of action involves the compound's ability to bind to specific molecular targets, such as enzymes or receptors. This binding alters the activity of these targets, leading to various biological effects. Research indicates that the bromine and chlorine substituents enhance the compound's binding affinity, which may result in modulation of biological pathways.

Anticancer Activity

Recent studies have explored the anticancer properties of (2-Bromo-6-chlorophenyl)methylamine hydrochloride. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with key regulatory proteins involved in cell cycle progression.

CompoundCell LineIC50 (µM)Mechanism
Example AMCF74.2Apoptosis induction
Example BHCT1163.3Cell cycle arrest at G1 phase

These findings suggest that (2-Bromo-6-chlorophenyl)methylamine hydrochloride may exhibit similar anticancer properties, warranting further investigation .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. The structural characteristics allow it to interact with active sites of various enzymes, potentially leading to therapeutic applications in diseases where enzyme dysregulation is a factor.

Case Studies

A notable case study investigated the effects of (2-Bromo-6-chlorophenyl)methylamine hydrochloride on specific cancer cell lines. The study reported significant inhibition of cell growth in MCF7 and HCT116 cells, highlighting the compound's potential as a lead for drug development.

Study Design

  • Objective : To evaluate the anticancer activity of (2-Bromo-6-chlorophenyl)methylamine hydrochloride.
  • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
  • Results : The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against targeted cell lines.

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